molecular formula C9H11NO2S B13547480 2-(4-Methylphenyl)ethene-1-sulfonamide

2-(4-Methylphenyl)ethene-1-sulfonamide

Cat. No.: B13547480
M. Wt: 197.26 g/mol
InChI Key: BATSYPGXFHOMJB-VOTSOKGWSA-N
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Description

2-(4-Methylphenyl)ethene-1-sulfonamide is an organic compound with the molecular formula C9H11NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to an ethene chain and a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)ethene-1-sulfonamide typically involves the reaction of 4-methylphenyl ethene with sulfonamide reagents under controlled conditions. One common method includes the use of sulfonyl chloride derivatives in the presence of a base such as pyridine or triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)ethene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylphenyl)ethene-1-sulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or anti-inflammatory effects. The compound’s interaction with cellular receptors and enzymes is a key aspect of its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)ethane-1-sulfonamide: A closely related compound with a similar structure but differing in the presence of an ethane chain instead of an ethene chain.

    4-Methylbenzenesulfonamide: Another sulfonamide derivative with a simpler structure, lacking the ethene chain.

Uniqueness

2-(4-Methylphenyl)ethene-1-sulfonamide is unique due to the presence of both an ethene chain and a sulfonamide group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

(E)-2-(4-methylphenyl)ethenesulfonamide

InChI

InChI=1S/C9H11NO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3,(H2,10,11,12)/b7-6+

InChI Key

BATSYPGXFHOMJB-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N

Origin of Product

United States

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